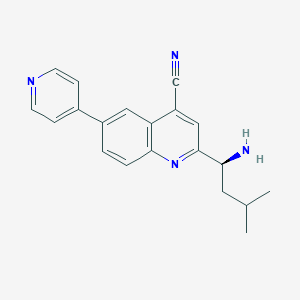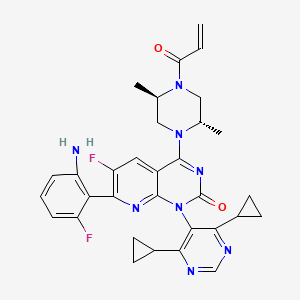
Garsorasib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific publications .
Industrial Production Methods: Industrial production of garsorasib follows Good Manufacturing Practices (GMP) to ensure the compound’s purity, potency, and safety. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Garsorasib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that retain or enhance its biological activity. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Applications De Recherche Scientifique
Garsorasib has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Garsorasib is part of a class of KRAS G12C inhibitors, which includes other compounds such as sotorasib and adagrasib. Compared to these compounds, this compound has shown a slightly superior median progression-free survival (PFS) and higher disease control rate (DCR) in clinical trials. the long-term efficacy and safety profile of this compound are still under investigation.
Similar Compounds:
Sotorasib: Another KRAS G12C inhibitor approved for the treatment of KRAS-mutant NSCLC.
Adagrasib: A KRAS G12C inhibitor with a similar mechanism of action and clinical application.
GDC-6036, MK-1084, JAP-21822, JDQ443, LY3537982, TNO-155: Other KRAS G12C inhibitors in clinical development.
This compound’s unique binding properties and promising clinical results make it a valuable addition to the arsenal of targeted cancer therapies.
Propriétés
| 2559761-14-5 | |
Formule moléculaire |
C32H32F2N8O2 |
Poids moléculaire |
598.6 g/mol |
Nom IUPAC |
7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C32H32F2N8O2/c1-4-24(43)40-13-17(3)41(14-16(40)2)30-20-12-22(34)28(25-21(33)6-5-7-23(25)35)38-31(20)42(32(44)39-30)29-26(18-8-9-18)36-15-37-27(29)19-10-11-19/h4-7,12,15-19H,1,8-11,13-14,35H2,2-3H3/t16-,17+/m1/s1 |
Clé InChI |
DKFRWZJCNPETGI-SJORKVTESA-N |
SMILES isomérique |
C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7 |
SMILES canonique |
CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



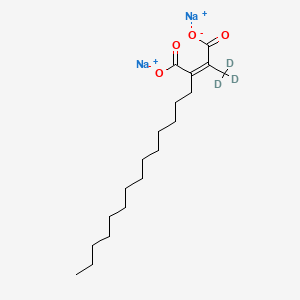
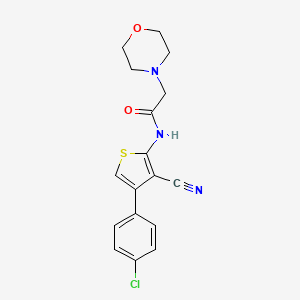
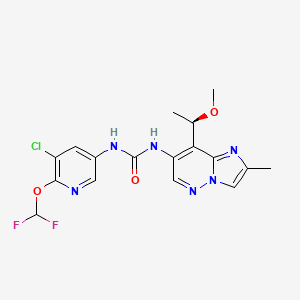

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)

![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)


